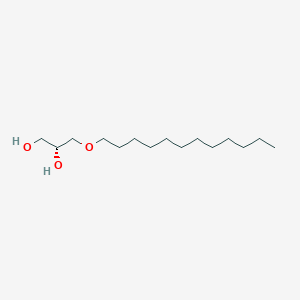
1-Monododecylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Monododecylglycerol (MDG) is a glycerol derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MDG is a nonionic surfactant and is commonly used as an emulsifier, solubilizer, and stabilizer in the food, cosmetic, and pharmaceutical industries. Moreover, MDG has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy.
Wirkmechanismus
1-Monododecylglycerol exerts its biological effects by interacting with cell membranes. 1-Monododecylglycerol can penetrate the cell membrane and interact with the lipid bilayer, leading to changes in membrane fluidity and permeability. Moreover, 1-Monododecylglycerol can interact with proteins and enzymes, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
1-Monododecylglycerol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Monododecylglycerol can inhibit the growth of cancer cells, reduce inflammation, and enhance the activity of immune cells. Moreover, 1-Monododecylglycerol has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-Monododecylglycerol has several advantages for lab experiments, including its non-toxicity, biocompatibility, and ability to improve the solubility and stability of drugs. However, 1-Monododecylglycerol has some limitations, including its relatively high cost, potential for batch-to-batch variability, and limited availability.
Zukünftige Richtungen
There are several future directions for 1-Monododecylglycerol research, including:
1. Development of novel 1-Monododecylglycerol-based drug delivery systems for the treatment of various diseases.
2. Investigation of the molecular mechanisms underlying the biological effects of 1-Monododecylglycerol.
3. Development of more efficient and cost-effective methods for 1-Monododecylglycerol synthesis and purification.
4. Investigation of the potential applications of 1-Monododecylglycerol in tissue engineering and regenerative medicine.
5. Evaluation of the safety and toxicity of 1-Monododecylglycerol in vivo.
Conclusion
In conclusion, 1-Monododecylglycerol is a glycerol derivative that has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy. 1-Monododecylglycerol can improve the solubility and stability of drugs and enhance the delivery of therapeutic genes to target cells. Moreover, 1-Monododecylglycerol has several biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and enhance immune activity. However, further research is needed to fully understand the potential applications of 1-Monododecylglycerol in various fields.
Synthesemethoden
1-Monododecylglycerol can be synthesized through a variety of methods, including enzymatic and chemical synthesis. The most common method of 1-Monododecylglycerol synthesis involves the reaction of glycerol and dodecanoic acid in the presence of a catalyst. This reaction results in the formation of 1-Monododecylglycerol and water. The purity of 1-Monododecylglycerol can be improved through various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Monododecylglycerol has been extensively studied for its potential applications in drug delivery and gene therapy. In drug delivery, 1-Monododecylglycerol has been used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. 1-Monododecylglycerol can improve the solubility and stability of these drugs, leading to improved therapeutic efficacy. Moreover, 1-Monododecylglycerol has shown promising results in gene therapy by improving the delivery of therapeutic genes to target cells.
Eigenschaften
CAS-Nummer |
90904-23-7 |
|---|---|
Produktname |
1-Monododecylglycerol |
Molekularformel |
C15H32O3 |
Molekulargewicht |
260.41 g/mol |
IUPAC-Name |
(2R)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
GBXRUYNQDDTQQS-OAHLLOKOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC[C@@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
Kanonische SMILES |
CCCCCCCCCCCCOCC(CO)O |
Synonyme |
(2R)-3-(Dodecyloxy)-1,2-propanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



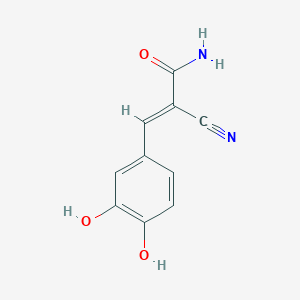
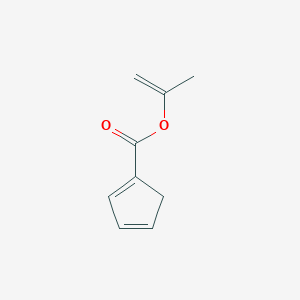
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
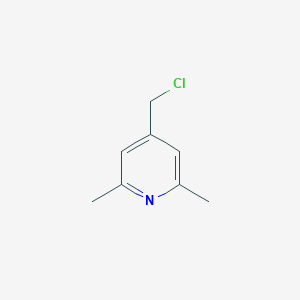
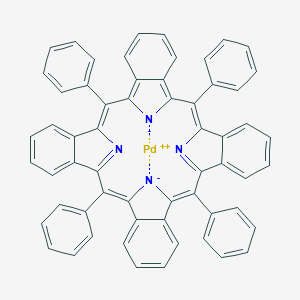
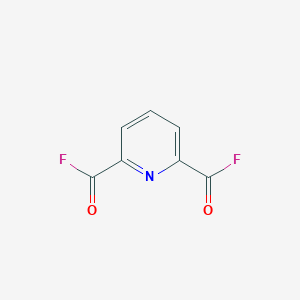
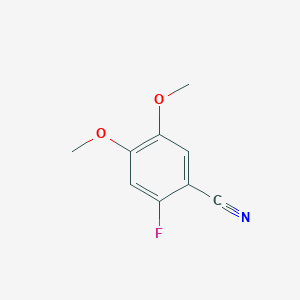
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
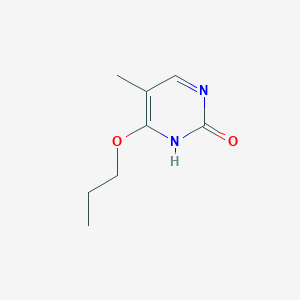
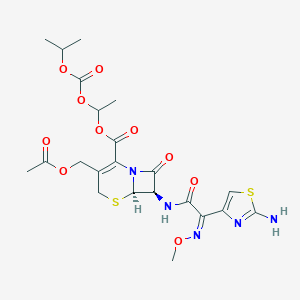
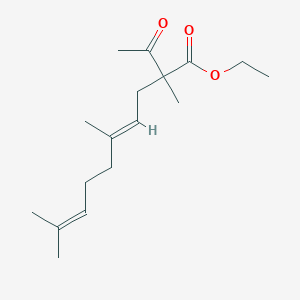
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
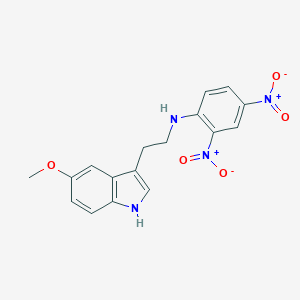
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)